molecular formula C9H16N2O3 B13992722 (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino-

(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino-

Cat. No.: B13992722
M. Wt: 200.23 g/mol
InChI Key: UQQLQRJZABVGGR-UHFFFAOYSA-N
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Description

(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyano group and a tert-butyloxycarbonyl (Boc) protected amino group, making it a valuable intermediate in the synthesis of various organic molecules.

Chemical Reactions Analysis

Types of Reactions

(1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which (1RS)-propanol, 1-cyano-(2S)-(tert.butyloxycarbonyl)amino- exerts its effects involves its functional groups. The cyano group can participate in various chemical reactions, while the Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then engage in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-(1-cyano-1-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C9H16N2O3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,1-4H3,(H,11,13)

InChI Key

UQQLQRJZABVGGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C#N)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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